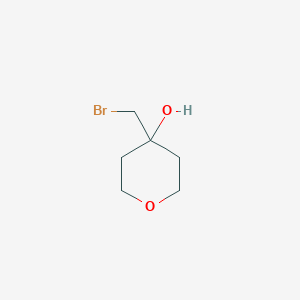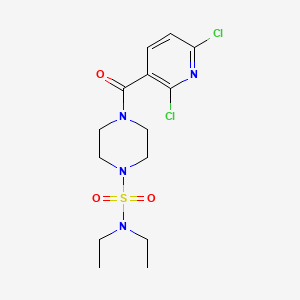
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK). It has been found to have potential applications in cancer treatment and autoimmune diseases.
Mécanisme D'action
TAK-659 exerts its effects by inhibiting the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which are involved in various signaling pathways in cells. By targeting these 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, TAK-659 can disrupt the signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been found to have various biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to induce apoptosis in cancer cells, leading to their death. In immune cells, TAK-659 has been found to modulate their activity, leading to the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. In addition, it has been extensively studied, and its mechanism of action is well understood. However, TAK-659 also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, its effects may be cell type-specific, making it important to carefully select the appropriate cell lines for experiments.
Orientations Futures
There are several future directions for research on TAK-659. One area of research is to further investigate its potential applications in cancer treatment and autoimmune diseases. In addition, researchers can explore the use of TAK-659 in combination with other drugs to enhance its effectiveness. Another area of research is to develop more potent and selective inhibitors of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which may lead to the development of more effective treatments for cancer and autoimmune diseases.
Conclusion
TAK-659 is a small molecule inhibitor that has potential applications in cancer treatment and autoimmune diseases. Its mechanism of action involves the inhibition of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. TAK-659 has been extensively studied, and its effects are well understood. However, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
TAK-659 can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine-3-carboxylic acid with N,N-diethylpiperazine in the presence of coupling agents such as EDC or DIC. The resulting intermediate is then reacted with sulfonamide to yield TAK-659. The purity and yield of TAK-659 can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in cancer treatment and autoimmune diseases. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides such as BTK, ITK, and TEC. In addition, TAK-659 has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O3S/c1-3-19(4-2)24(22,23)20-9-7-18(8-10-20)14(21)11-5-6-12(15)17-13(11)16/h5-6H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSDFYCJYIRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2607409.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate](/img/structure/B2607413.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)
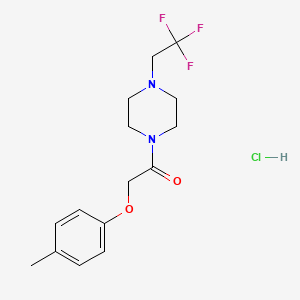
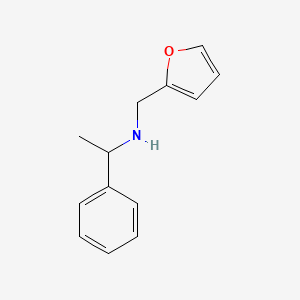
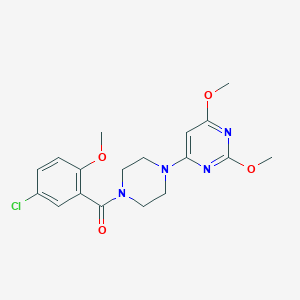
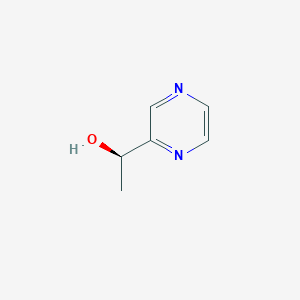
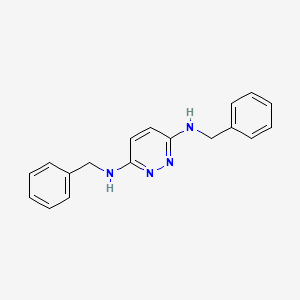
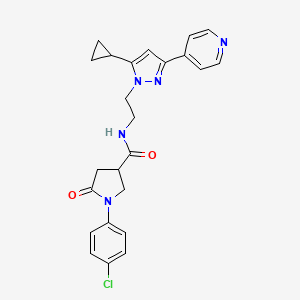
![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)
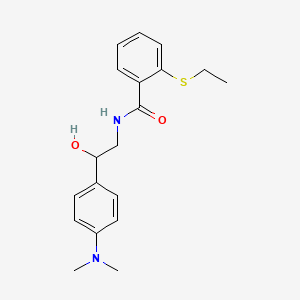
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
